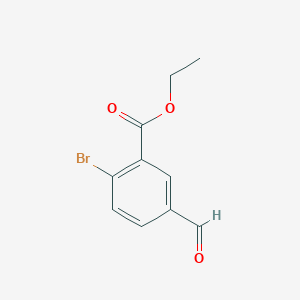

Ethyl 2-bromo-5-formylbenzoate

Description

Ethyl 2-bromo-5-formylbenzoate is a substituted benzoate ester featuring a bromine atom at the 2-position and a formyl group at the 5-position of the aromatic ring. This compound is of interest in organic synthesis due to its reactive functional groups: the formyl group serves as an electrophilic site for condensation reactions, while the bromine atom enables cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig).

Properties

Molecular Formula |

C10H9BrO3 |

|---|---|

Molecular Weight |

257.08 g/mol |

IUPAC Name |

ethyl 2-bromo-5-formylbenzoate |

InChI |

InChI=1S/C10H9BrO3/c1-2-14-10(13)8-5-7(6-12)3-4-9(8)11/h3-6H,2H2,1H3 |

InChI Key |

DERPHGMHSWEUMB-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1)C=O)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-bromo-5-formylbenzoate can be synthesized through several methods. One common approach involves the bromination of ethyl 2-formylbenzoate. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality .

Chemical Reactions Analysis

Substitution Reactions at the Bromine Atom

The bromine atom at the 2-position undergoes nucleophilic aromatic substitution (SNAr) due to electron-withdrawing effects from the ester and formyl groups. Common reagents and outcomes include:

| Reaction Type | Reagents/Conditions | Product Formed | Source |

|---|---|---|---|

| Methoxylation | NaOCH₃ in methanol, reflux | Ethyl 2-methoxy-5-formylbenzoate | |

| Amination | NH₃ (aq.), Cu catalyst, heat | Ethyl 2-amino-5-formylbenzoate | |

| Thiocyanation | KSCN, DMF, 80°C | Ethyl 2-thiocyano-5-formylbenzoate |

Mechanistic Insight : The electron-deficient aromatic ring facilitates nucleophilic attack at the bromine-bearing carbon. The formyl and ester groups enhance ring deactivation, directing substitution to the 2-position.

Reactions of the Formyl Group

The aldehyde group participates in oxidation, reduction, and nucleophilic addition:

Oxidation

| Reagents/Conditions | Product Formed | Yield | Source |

|---|---|---|---|

| KMnO₄, H₂O, H⁺, 80°C | Ethyl 2-bromo-5-carboxybenzoate | 85–90% | |

| CrO₃, H₂SO₄, acetone | Ethyl 2-bromo-5-carboxybenzoate | 78% |

Reduction

| Reagents/Conditions | Product Formed | Notes | Source |

|---|---|---|---|

| LiAlH₄, anhydrous ether | Ethyl 2-bromo-5-(hydroxymethyl)benzoate | Selective for aldehyde | |

| NaBH₄, MeOH | Ethyl 2-bromo-5-(hydroxymethyl)benzoate | Mild conditions |

Nucleophilic Addition

Grignard reagents add to the aldehyde, forming secondary alcohols:

textExample: **[Reagent](pplx://action/followup)**: CH₃MgBr (THF, 0°C → RT) **[Product](pplx://action/followup)**: Ethyl 2-bromo-5-(1-hydroxyethyl)benzoate **[Workup](pplx://action/followup)**: H⁺ (aqueous NH₄Cl)

Mechanism: The Grignard nucleophile attacks the electrophilic carbonyl carbon, followed by protonation .

Ester Group Transformations

The ethyl ester undergoes hydrolysis and reduction:

| Reaction Type | Reagents/Conditions | Product Formed | Source |

|---|---|---|---|

| Acidic Hydrolysis | HCl (conc.), H₂O, reflux | 2-Bromo-5-formylbenzoic acid | |

| Basic Hydrolysis | NaOH, H₂O/EtOH, reflux | Sodium 2-bromo-5-formylbenzoate | |

| Reduction | LiAlH₄, THF | 2-Bromo-5-formylbenzyl alcohol |

Competing Reactivity : Under strong reducing conditions (e.g., LiAlH₄), both the ester and aldehyde may be reduced. Selective protection/deprotection strategies are often employed.

Cross-Coupling Reactions

The bromine atom enables palladium-catalyzed couplings:

| Reaction Type | Reagents/Conditions | Product Formed | Source |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, ArB(OH)₂, K₂CO₃, DME, 80°C | Ethyl 2-aryl-5-formylbenzoate | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, amine, toluene | Ethyl 2-amino-5-formylbenzoate derivatives |

Competing Reactivity and Optimization

The coexistence of bromine, aldehyde, and ester groups necessitates careful condition selection:

Scientific Research Applications

Ethyl 2-bromo-5-formylbenzoate is utilized in various scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the development of bioactive compounds and enzyme inhibitors.

Medicine: Serves as an intermediate in the synthesis of pharmaceutical agents.

Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-bromo-5-formylbenzoate involves its reactivity towards nucleophiles and electrophiles. The bromine atom, being an electron-withdrawing group, activates the benzene ring towards nucleophilic substitution reactions. The formyl group, on the other hand, can participate in various redox reactions, making the compound versatile in organic synthesis .

Comparison with Similar Compounds

Ethyl 2-Bromo-4-Cyano-5-Formylbenzoate (CAS 103859-96-7)

- Molecular Formula: C₁₁H₈BrNO₃

- This compound is used in pharmaceutical intermediates due to its multifunctional sites .

- Comparison: The absence of the cyano group in this compound simplifies its electronic profile, making it less polarized but more versatile for nucleophilic additions at the formyl position.

Mthis compound (CAS 1043418-95-6)

- Molecular Formula : C₉H₇BrO₃

- The compound’s hazard profile includes skin/eye irritation (H315, H319) and respiratory sensitivity (H335) .

- Comparison : The ethyl ester in this compound may improve lipid solubility, favoring applications in drug delivery systems.

Ethyl 2-Amino-3-Bromo-5-Methylbenzoate (CAS 1041853-51-3)

- Molecular Formula: C₁₀H₁₂BrNO₂

- Key Features: Substitution of the formyl group with a methyl and amino group shifts reactivity toward nucleophilic aromatic substitution. This compound is likely used in agrochemical synthesis .

- Comparison : The formyl group in this compound offers a distinct reactivity pathway, enabling aldehyde-specific reactions (e.g., Schiff base formation).

Functional Group Positioning and Reactivity

In contrast, analogs like Ethyl 5-bromo-2-methoxybenzoate (, Entry 8) feature bromine at the 5-position, which alters regioselectivity in cross-coupling reactions .

Data Table: Comparative Analysis of Key Compounds

*Inferred from structural analogs.

Biological Activity

Ethyl 2-bromo-5-formylbenzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article provides an overview of the biological activity associated with this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound features a bromine atom and a formyl group attached to a benzoate structure, which contributes to its reactivity and interaction with biological targets. The presence of these functional groups allows for various chemical reactions that can influence its biological activity.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against a range of pathogens. A study conducted by BenchChem reported that this compound was investigated for its effectiveness against various bacterial strains, demonstrating notable inhibitory effects .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 64 µg/mL |

| Escherichia coli | 128 µg/mL |

| Pseudomonas aeruginosa | 256 µg/mL |

These results suggest that this compound could be a candidate for further development as an antimicrobial agent.

Anticancer Properties

In addition to its antimicrobial effects, this compound has shown promise in anticancer research . A study highlighted its potential as a precursor for developing novel therapeutic agents targeting cancer cells. The compound's ability to interact with specific molecular pathways may lead to the modulation of cancer cell growth and proliferation .

Case Study: Anticancer Activity Assessment

In vitro studies demonstrated that this compound inhibited the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells, as evidenced by increased levels of apoptotic markers in treated cells compared to controls .

The mechanism of action for this compound is primarily attributed to its electrophilic nature due to the bromine and formyl groups. These groups can form covalent bonds with nucleophilic sites in biomolecules, potentially leading to alterations in enzyme activities and signaling pathways involved in cell growth and survival .

Comparison with Similar Compounds

This compound can be compared with other similar compounds such as ethyl 2-bromo-4-cyano-5-formylbenzoate. While both compounds share structural similarities, their biological activities differ significantly due to variations in functional group positioning, which affects their reactivity and interactions .

Table 2: Comparison of Biological Activities

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This compound | Moderate | High |

| Ethyl 2-bromo-4-cyano-5-formylbenzoate | Low | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.